molecular formula C8H11N5O B041396 (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol CAS No. 14047-27-9

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol

Cat. No.: B041396
CAS No.: 14047-27-9
M. Wt: 193.21 g/mol
InChI Key: MJZYTEBKXLVLMY-YFKPBYRVSA-N
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Description

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is a chiral compound that belongs to the class of purine nucleosides It is characterized by the presence of an amino group at the 6th position of the purine ring and a hydroxyl group at the 2nd position of the propanol side chain

Scientific Research Applications

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Used in the production of pharmaceuticals and biochemical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the purine base, which is then functionalized to introduce the amino group at the 6th position.

    Chiral Synthesis: The chiral center at the 2nd position of the propanol side chain is introduced using chiral catalysts or chiral starting materials.

    Coupling Reaction: The functionalized purine base is then coupled with the chiral propanol derivative under specific reaction conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The hydroxyl group at the 2nd position can undergo oxidation to form the corresponding ketone.

    Reduction: The amino group at the 6th position can be reduced to form the corresponding amine.

    Substitution: The purine ring can undergo substitution reactions with various electrophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of the corresponding ketone derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted purine derivatives.

Mechanism of Action

The mechanism of action of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral DNA or RNA synthesis.

Comparison with Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a different functional group at the 6th position.

    Inosine: A purine nucleoside with a hydroxyl group at the 6th position instead of an amino group.

Uniqueness: (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is unique due to its specific chiral center and the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties compared to other purine nucleosides.

Properties

IUPAC Name

(2S)-1-(6-aminopurin-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYTEBKXLVLMY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332177
Record name (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14047-27-9
Record name (αS)-6-Amino-α-methyl-9H-purine-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14047-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alphaS)-6-Amino-alpha-methyl-9H-purine-9-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-9-(2-hydroxypropyl)adenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-(2-Hydroxy-1-propyl)-6-chloropurine (I, 9 g, 42.5 mmol) was dissolved in saturated methanolic ammonia and ammonium chloride (50 mg). The mixture was heated at 130° in a bomb for 6 hr. The resulting solution was evaporated to dryness and recrystallized from ethanol/acetone. Yield=6.68 g of a colorless crystalline product (81%); mp 193°-194°; uv (H2O; pH 5.5); λmax 260 nm; TLC in CHCl3 :MeOH (5:1); Rf 0.44.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The abstract describes a synthetic process where (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is used as a starting material to produce (R)-1-(6-Amino-9H-purin-9-yl)-2-phenylacetate []. This suggests that this compound undergoes a series of chemical transformations, including a reaction with (chloromethyl)phenyl phosphonate and subsequent hydrolysis, to yield the desired product.

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